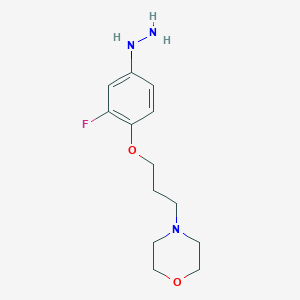
4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine is a chemical compound with the molecular formula C13H20FN3O2 and a molecular weight of 269.32 g/mol . This compound features a morpholine ring substituted with a fluoro-hydrazinylphenoxypropyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-fluoro-4-nitrophenol with 3-chloropropylamine to form an intermediate, which is then reduced to the corresponding hydrazine derivative. This intermediate is further reacted with morpholine under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazinyl group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine involves its interaction with specific molecular targets. The fluoro and hydrazinyl groups are key functional groups that can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these biological molecules, leading to various effects depending on the context of the study .
Comparison with Similar Compounds
Similar compounds to 4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine include other morpholine derivatives and fluoro-substituted phenoxy compounds. Some examples are:
- 4-(3-(2-Chloro-4-methylphenoxy)propyl)morpholine
- 4-(3-(2-Fluoro-4-nitrophenoxy)propyl)morpholine
What sets this compound apart is its unique combination of fluoro and hydrazinyl groups, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H20FN3O2 |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
[3-fluoro-4-(3-morpholin-4-ylpropoxy)phenyl]hydrazine |
InChI |
InChI=1S/C13H20FN3O2/c14-12-10-11(16-15)2-3-13(12)19-7-1-4-17-5-8-18-9-6-17/h2-3,10,16H,1,4-9,15H2 |
InChI Key |
VDPIMQBNMDCEHH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


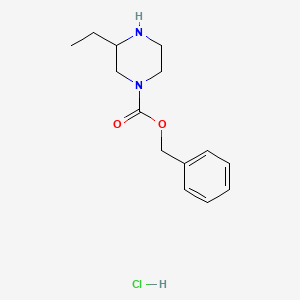
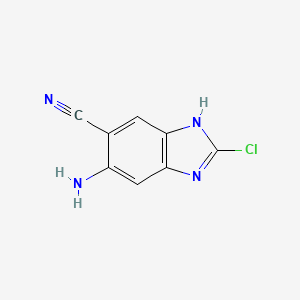
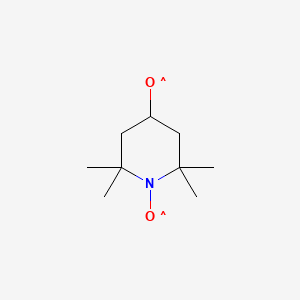
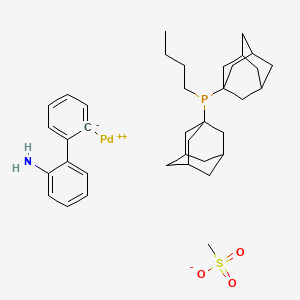
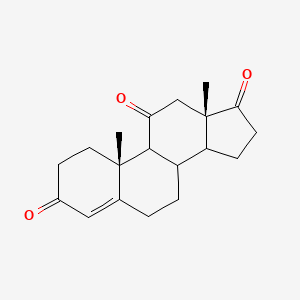
![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
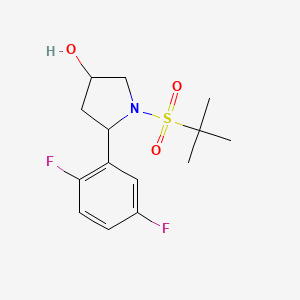
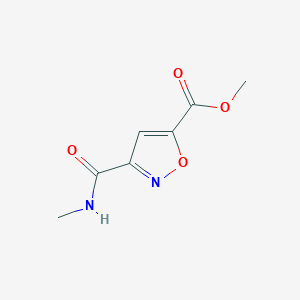
![(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B14791861.png)
![2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid](/img/structure/B14791870.png)
![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)

![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)
